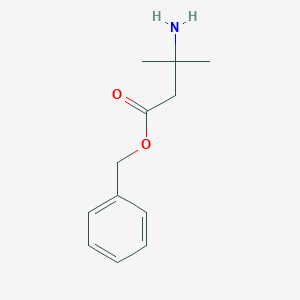

Benzyl 3-amino-3-methylbutyrate

説明

Benzyl 3-amino-3-methylbutyrate is an ester derivative containing both an amino group and a branched alkyl chain. The compound’s ester moiety and amino group may confer solubility and reactivity advantages in chemical reactions, though specific studies on its biological activity or comparative properties are sparse in the literature.

特性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

benzyl 3-amino-3-methylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-12(2,13)8-11(14)15-9-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |

InChIキー |

KIEIMEPGIVHIAQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CC(=O)OCC1=CC=CC=C1)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzyl Benzoate (BB)

Benzyl benzoate (BB), a structurally related ester, is widely used as a topical scabicide. A 2023 clinical trial compared BB 25% with permethrin 5% in treating scabies, demonstrating BB’s superior efficacy (87% cure rate vs. 27% for permethrin) despite causing transient burning in 24% of patients . While BB lacks the amino group present in benzyl 3-amino-3-methylbutyrate, its ester functionality enables lipophilicity, enhancing skin penetration—a property that may differ in the amino-substituted analog.

| Property | Benzyl 3-amino-3-methylbutyrate | Benzyl Benzoate |

|---|---|---|

| Functional Groups | Ester, primary amino | Ester |

| Solubility | Likely polar due to -NH2 group | Lipophilic |

| Pharmacological Use | Undocumented | Topical scabicide |

| Adverse Effects | Unknown | Skin irritation (24% cases) |

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate

A 2003 synthetic study detailed the preparation of methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate, an α,β-unsaturated ester with aromatic and amino substituents . Unlike benzyl 3-amino-3-methylbutyrate, this compound undergoes cyclization with polyphosphoric acid (PPA) to form heterocyclic quinolines and imidazoles. The presence of conjugated double bonds and aromatic amines in such analogs highlights divergent reactivity compared to the saturated, branched structure of benzyl 3-amino-3-methylbutyrate.

| Property | Benzyl 3-amino-3-methylbutyrate | Methyl 2-Benzoylamino-3-...but-2-enoate |

|---|---|---|

| Backbone Structure | Saturated branched chain | α,β-unsaturated ester |

| Key Reactivity | Ester hydrolysis, amine reactions | Cyclization to heterocycles |

| Synthetic Applications | Potential intermediate | Precursor for quinoline/imidazole synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。